![molecular formula C44H30O2 B12588130 3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl- CAS No. 872715-65-6](/img/structure/B12588130.png)
3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] is a complex organic compound known for its unique photochromic properties. This compound is part of the naphthopyran family, which is widely studied for its applications in photochromic systems, particularly in ophthalmic lenses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] typically involves the condensation of naphthol derivatives with benzaldehyde derivatives under acidic conditions. The reaction proceeds through a series of steps including the formation of an intermediate chalcone, which then undergoes cyclization to form the naphthopyran structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are used to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Applications De Recherche Scientifique
3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic agent in the development of smart materials and sensors.
Biology: Studied for its potential in biological imaging and as a molecular probe.
Medicine: Investigated for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Applied in the production of photochromic lenses and coatings
Mécanisme D'action
The photochromic behavior of 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] involves the reversible transformation between a colorless closed form and a colored open form upon exposure to UV light. This transformation is facilitated by the breaking and reforming of the pyran ring, leading to the formation of transoid-cis and transoid-trans isomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Diphenyl-3H-naphtho[2,1-b]pyran
- 3,3-Diaryl-3H-naphtho[2,1-b]pyran
- 1H-Naphtho[2,1-b]pyran derivatives
Uniqueness
What sets 3H-Naphtho[2,1-b]pyran, 3,3’-(1,4-phenylene)bis[3-phenyl-] apart is its enhanced photochromic properties, including faster coloration and decoloration rates, and higher fatigue resistance. These characteristics make it particularly suitable for applications requiring rapid and reversible color changes .
Propriétés
Numéro CAS |
872715-65-6 |
|---|---|
Formule moléculaire |
C44H30O2 |
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
3-phenyl-3-[4-(3-phenylbenzo[f]chromen-3-yl)phenyl]benzo[f]chromene |
InChI |
InChI=1S/C44H30O2/c1-3-13-33(14-4-1)43(29-27-39-37-17-9-7-11-31(37)19-25-41(39)45-43)35-21-23-36(24-22-35)44(34-15-5-2-6-16-34)30-28-40-38-18-10-8-12-32(38)20-26-42(40)46-44/h1-30H |
Clé InChI |
GXVWKXCTJDZULX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)C6(C=CC7=C(O6)C=CC8=CC=CC=C87)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
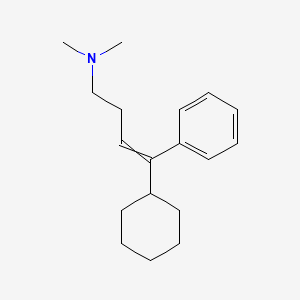
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
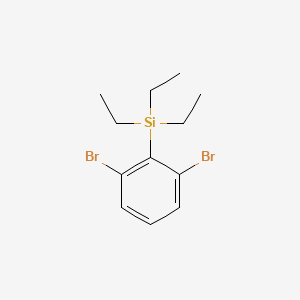
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
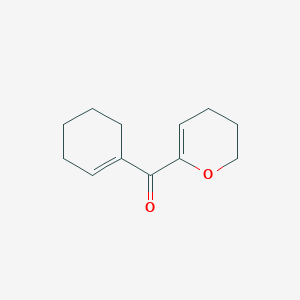
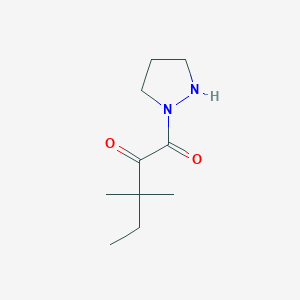
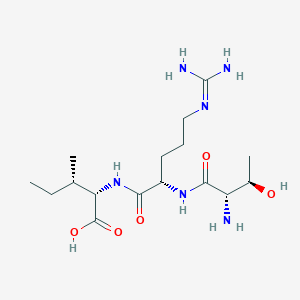
![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
